molecular formula C22H17ClN6OS B11677071 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide

Cat. No.: B11677071
M. Wt: 448.9 g/mol
InChI Key: KLIJZCHPMAFDNI-AFUMVMLFSA-N
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Description

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a pyridinylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with N’-(3-pyridinylmethylidene)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethyl sulfoxide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains and fungi. Research indicates that modifications to the triazole ring and substituents can enhance efficacy against resistant strains of pathogens.

  • Study Findings : A study demonstrated that compounds similar to 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and function .

Antifungal Properties

The compound has also been evaluated for antifungal activity. Triazoles are known to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi.

  • Research Insights : In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) indicates that the presence of the triazole ring is essential for antifungal activity .

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of triazole derivatives. The compound may exhibit cytotoxic effects on various cancer cell lines.

  • Case Studies : Research has reported that similar triazole compounds induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest . Specific studies have focused on its effects on breast cancer and leukemia cells.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

  • Methodology : The synthesis generally includes:
    • Formation of the triazole ring via cyclization reactions.
    • Introduction of the sulfanyl group through nucleophilic substitution.
    • Condensation with pyridine derivatives to form the final hydrazide structure .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming structure and purity.

  • Techniques Used :
    • NMR Spectroscopy : Utilized to determine molecular structure and confirm functional groups.
    • Mass Spectrometry : Employed for molecular weight determination.
    • Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound .

Data Table: Summary of Applications

Application TypeActivityKey Findings
AntimicrobialEffective against bacteriaSignificant activity against Gram-positive/negative strains
AntifungalInhibits fungal growthActive against Candida albicans and Aspergillus niger
AnticancerInduces apoptosisCytotoxic effects observed in breast cancer/leukemia cells

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the pyridinylmethylidene moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-furylmethylidene]acetohydrazide
  • 2-{[4-(4-Chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide lies in its specific structural features, such as the combination of a triazole ring with a chlorophenyl group and a pyridinylmethylidene moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Biological Activity

The compound 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is significant in medicinal chemistry due to its ability to interact with biological targets. The presence of a chlorophenyl group enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit considerable antibacterial and antifungal activities. The specific compound under review has been shown to possess notable activity against various bacterial strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus12 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae20 µg/mL

The antimicrobial activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in cell wall synthesis and metabolic pathways. For instance, studies have shown that these compounds can interfere with the function of DNA gyrase, an essential enzyme for bacterial DNA replication.

Case Study: DNA Gyrase Inhibition

In a study examining the interaction of triazole derivatives with DNA gyrase, it was found that the presence of specific functional groups (such as the imine and hydrazide moieties in our compound) significantly enhances binding affinity and inhibitory action against bacterial strains. Molecular docking studies revealed that the compound forms additional hydrogen bonds with amino acid residues in the active site of DNA gyrase, leading to increased potency against resistant strains of bacteria .

Additional Biological Activities

Beyond antimicrobial properties, triazole derivatives are also investigated for their anticancer and antioxidant activities. The compound has shown potential in preliminary assays for these activities.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
AntioxidantReduces oxidative stress markers

Properties

Molecular Formula

C22H17ClN6OS

Molecular Weight

448.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H17ClN6OS/c23-18-8-10-19(11-9-18)29-21(17-6-2-1-3-7-17)27-28-22(29)31-15-20(30)26-25-14-16-5-4-12-24-13-16/h1-14H,15H2,(H,26,30)/b25-14+

InChI Key

KLIJZCHPMAFDNI-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CN=CC=C4

Origin of Product

United States

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